4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde
Overview
Description
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde is a chemical compound with a molecular formula of C18H15NO4 and a molecular weight of 309.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde typically involves the following steps:
Formation of the Isoindole Derivative: The initial step involves the preparation of the isoindole derivative. This can be achieved by reacting phthalic anhydride with an appropriate amine under controlled conditions to form the isoindole ring structure.
Attachment of the Propoxy Group: The next step involves the introduction of the propoxy group. This can be done by reacting the isoindole derivative with a suitable alkylating agent, such as 3-bromopropanol, under basic conditions.
Formation of the Benzaldehyde Group: The final step involves the introduction of the benzaldehyde group. This can be achieved by reacting the intermediate product with a suitable formylating agent, such as paraformaldehyde, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed
Oxidation: 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzoic acid.
Reduction: 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in biochemical research.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with high specificity and potency.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with proteins and other biomolecules makes it particularly valuable in biochemical and medicinal research.
Properties
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-12-13-6-8-14(9-7-13)23-11-3-10-19-17(21)15-4-1-2-5-16(15)18(19)22/h1-2,4-9,12H,3,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIDFSJZAPASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365803 | |
Record name | 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73279-02-4 | |
Record name | 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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